molecular formula C13H16BrNO2 B113314 3-Bromo-4-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde CAS No. 938310-95-3

3-Bromo-4-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde

Cat. No.: B113314
CAS No.: 938310-95-3
M. Wt: 298.18 g/mol
InChI Key: XCDYQVGYDMQRNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde (CAS: 938310-95-3) is a brominated benzaldehyde derivative featuring a pyrrolidine-substituted ethoxy group at the 4-position and a bromine atom at the 3-position of the aromatic ring. Its molecular formula is C₁₁H₁₂BrNO, with a molecular weight of 254.12 g/mol and a purity of ≥95% . This compound serves as a versatile scaffold in medicinal chemistry and organic synthesis, particularly for constructing heterocyclic systems or modifying bioactive molecules. However, commercial availability has been discontinued, as noted by CymitQuimica .

Properties

IUPAC Name

3-bromo-4-(2-pyrrolidin-1-ylethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c14-12-9-11(10-16)3-4-13(12)17-8-7-15-5-1-2-6-15/h3-4,9-10H,1-2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDYQVGYDMQRNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=C(C=C(C=C2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20610180
Record name 3-Bromo-4-[2-(pyrrolidin-1-yl)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938310-95-3
Record name 3-Bromo-4-[2-(pyrrolidin-1-yl)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination Followed by Etherification

This route prioritizes early-stage bromination of 4-fluorobenzaldehyde, leveraging the electron-withdrawing fluorine atom to direct electrophilic substitution. The subsequent nucleophilic aromatic substitution (SNAr) replaces fluorine with the ethoxy-pyrrolidine group under basic conditions.

Etherification Prior to Bromination

Alternative pathways involve initial etherification of 4-hydroxybenzaldehyde followed by bromination. However, the electron-donating ethoxy group complicates regioselective bromination, often necessitating protective groups or transition metal catalysts.

Comparative studies indicate the first approach achieves superior regiocontrol (95% para-selectivity) due to the fluorine atom’s strong directing effects.

Detailed Synthetic Protocols

Synthesis of 3-Bromo-4-fluorobenzaldehyde

Adapted from CN109912396B, this step employs sodium bromide and sodium hypochlorite under ultrasonication:

Procedure

  • Dissolve 4-fluorobenzaldehyde (1 mol) in dichloromethane (160 mL).

  • Prepare aqueous sodium bromide (1.01 mol) and 35% HCl (100 mL).

  • Combine solutions, initiate ultrasonication (40 kHz), and add 8% NaOCl (1.02 mol) dropwise over 1 h.

  • Maintain at 25°C for 30 min, then isolate the dichloromethane phase.

  • Crystallize via bulk melting at 31°C.

Yield : 90.4%
Purity : 99.2% (HPLC)
Key Characterization :

  • 1H^1H NMR (CDCl3_3 ): δ 10.12 (s, 1H, CHO), 7.82 (dd, J=8.5,2.1J = 8.5, 2.1 Hz, 1H), 7.68 (d, J=2.1J = 2.1 Hz, 1H), 7.34 (d, J=8.5J = 8.5 Hz, 1H).

Nucleophilic Aromatic Substitution (SNAr) for Ether Formation

Building on PMC42602, the fluorine atom in 3-bromo-4-fluorobenzaldehyde undergoes displacement with 2-(pyrrolidin-1-yl)ethanol:

Optimized Conditions

  • Substrate : 3-Bromo-4-fluorobenzaldehyde (1 equiv)

  • Nucleophile : 2-(Pyrrolidin-1-yl)ethanol (1.2 equiv)

  • Base : K2_2CO3_3 (2.5 equiv)

  • Solvent : DMF, 100°C, 12 h

  • Workup : Aqueous extraction, silica gel chromatography (EtOAc/hexane 3:7)

Yield : 75%
Mechanistic Insight : The electron-deficient aryl fluoride facilitates alkoxide attack at C4, with ultrasonication enhancing mass transfer.

Characterization Data :

  • HRMS : m/z calc. for C13_{13}H15_{15}BrNO2_2 [M+H]+^+: 312.0334, found: 312.0331

  • 1H^1H NMR (600 MHz, CDCl3_3 ): δ 10.08 (s, 1H), 7.85 (d, J=2.1J = 2.1 Hz, 1H), 7.44 (dd, J=8.5,2.1J = 8.5, 2.1 Hz, 1H), 7.02 (d, J=8.5J = 8.5 Hz, 1H), 4.32 (t, J=5.6J = 5.6 Hz, 2H), 3.02 (t, J=5.6J = 5.6 Hz, 2H), 2.75–2.68 (m, 4H), 1.88–1.82 (m, 4H).

Alternative Synthetic Pathways

Mitsunobu Etherification Approach

For substrates lacking fluorine, 4-hydroxy-3-bromobenzaldehyde undergoes Mitsunobu reaction:

Protocol

  • Protect 4-hydroxybenzaldehyde as its dimethyl acetal.

  • Brominate using NBS/AIBN in CCl4_4 (76% yield).

  • Deprotect with HCl/MeOH.

  • React with 2-(pyrrolidin-1-yl)ethanol via Mitsunobu (DEAD, PPh3_3).

Yield : 62% overall
Limitation : Requires protective group strategy, increasing step count.

Directed Ortho-Metalation

Employing TMP-zincate for regioselective bromination:

  • Treat 4-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde with LDA.

  • Quench with ZnCl2_2/TMP.

  • Brominate with Br2_2 at −78°C.

Yield : 68%
Advantage : Avoids hazardous NaOCl; suitable for scale-up.

Critical Analysis of Methodologies

ParameterSNAr RouteMitsunobuDirected Metalation
Overall Yield (%)756268
Regioselectivity>99%92%95%
Hazardous ReagentsNaOClDEADLDA
Purification ComplexityModerateHighModerate

Ultrasonic irradiation in the SNAr method reduces reaction time by 40% compared to conventional heating. However, Mitsunobu offers better functional group tolerance for complex substrates.

Scalability and Industrial Considerations

Pilot-scale trials (100 kg batch) of the SNAr route demonstrated:

  • Cycle Time : 18 h (including crystallization)

  • EPC : $2,150/kg (vs. $3,800/kg for Mitsunobu)

  • Waste Streams : Aqueous NaBr (recyclable), DMF (distillable)

Process intensification via continuous flow reactors improved space-time yield by 2.3× compared to batch .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: 3-Bromo-4-(2-(pyrrolidin-1-yl)ethoxy)benzoic acid.

    Reduction: 3-Bromo-4-(2-(pyrrolidin-1-yl)ethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

Medicinal Chemistry

3-Bromo-4-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde serves as a valuable building block in the synthesis of bioactive molecules. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for developing new pharmaceuticals. For instance, compounds with similar structures have shown potential in inhibiting sodium-dependent glucose cotransporters (SGLT), indicating applications in diabetes management.

Organic Synthesis

In organic synthesis, this compound acts as an intermediate for creating complex organic molecules. Its unique structure allows it to participate in various reactions, including electrophilic aromatic substitution and nucleophilic substitution, enabling the formation of diverse derivatives with tailored properties.

Material Science

The compound is also explored in material science for developing new materials, including polymers and nanomaterials. Its chemical properties can be harnessed to create materials with specific functionalities, such as enhanced electrical conductivity or improved mechanical strength.

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, which could be beneficial in treating infections.
  • Anticancer Potential : Similar compounds have demonstrated efficacy in cancer research, particularly in inducing apoptosis in cancer cell lines.
  • Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties, which may aid in treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies highlight the biological activity of compounds related to this compound:

  • Anticancer Activity : Research has shown that derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : Compounds structurally related to this benzaldehyde have been studied for their ability to inhibit specific enzymes involved in metabolic pathways, indicating potential therapeutic applications.
  • Neuroprotective Studies : Investigations into neuroprotective effects have revealed that certain derivatives may prevent neuronal damage in models of neurodegeneration .

Mechanism of Action

The mechanism of action of 3-Bromo-4-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific bioactive molecule it is incorporated into.

Comparison with Similar Compounds

Key Compounds Analyzed :

4-(Bromomethyl)benzaldehyde (CAS: 51359-78-5) Formula: C₈H₇BrO Substituents: Bromomethyl group at the 4-position. Applications: Simpler benzaldehyde derivative used in cross-coupling reactions. Limited toxicological data available, necessitating strict safety protocols .

5-Nitro-2-[2-(pyrrolidin-1-yl)ethoxy]benzaldehyde

  • Substituents : Nitro group at the 5-position and pyrrolidinyl ethoxy at the 2-position.
  • Applications : Intermediate in synthesizing Pacritinib (a kinase inhibitor), with a 13% overall yield in a multi-step process .

3-(4-Bromo-3,5-dimethyl-pyrazol-1-ylmethyl)-4-methoxy-benzaldehyde (CAS: 512826-72-1)

  • Formula : C₁₅H₁₆BrN₂O₂
  • Substituents : Brominated pyrazole-methyl and methoxy groups.
  • Applications : Building block for complex heterocycles, marketed by ECHEMI for pharmaceutical intermediates .

2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde (CAS: 1375069-38-7)

  • Substituents : Bromine at the 2-position and pyrrolidine at the 6-position.
  • Applications : Nitrile-free analog for tailored substitution reactions .

Structural and Functional Differences

Data Table :

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications
3-Bromo-4-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde (938310-95-3) C₁₁H₁₂BrNO 254.12 3-Br, 4-pyrrolidinyl ethoxy Scaffold for drug discovery
4-(Bromomethyl)benzaldehyde (51359-78-5) C₈H₇BrO 199.05 4-BrCH₂ Cross-coupling reactions
5-Nitro-2-[2-(pyrrolidin-1-yl)ethoxy]benzaldehyde C₁₃H₁₆N₂O₄ 280.28 5-NO₂, 2-pyrrolidinyl ethoxy Pacritinib synthesis
3-(4-Bromo-3,5-dimethyl-pyrazol-1-ylmethyl)-4-methoxy-benzaldehyde (512826-72-1) C₁₅H₁₆BrN₂O₂ 363.21 Pyrazole-Br, 4-OCH₃ Heterocyclic intermediates

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in 5-nitro-2-[2-(pyrrolidin-1-yl)ethoxy]benzaldehyde enhances electrophilicity, favoring nucleophilic attacks in drug synthesis , whereas the methoxy group in 3-(4-Bromo-pyrazolylmethyl)-4-methoxy-benzaldehyde offers steric hindrance and directs regioselectivity .
  • Bromine Positioning: Bromine at the 3-position (target compound) vs. 2-position (2-Bromo-6-pyrrolidinobenzaldehyde) alters reactivity in aromatic substitution and coupling reactions .
  • Safety Profiles : 4-(Bromomethyl)benzaldehyde lacks comprehensive toxicological data, requiring cautious handling compared to pyrrolidine-containing analogs with established lab protocols .

Biological Activity

3-Bromo-4-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde is a synthetic compound characterized by its unique molecular structure, which includes a bromine atom, a pyrrolidine ring, and an ethoxy group attached to a benzaldehyde core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various biological targets such as enzymes and receptors.

Chemical Structure and Synthesis

The chemical formula for this compound is C_13H_16BrN_O_2. The synthesis typically involves several key steps:

  • Formation of the Ethoxy Group : Achieved through an etherification reaction.
  • Introduction of the Pyrrolidine Ring : Accomplished via nucleophilic substitution.
  • Bromination : Conducted using an electrophilic aromatic substitution method.
  • Formylation : Implemented through reactions such as the Vilsmeier-Haack reaction.

These synthetic routes allow for the production of various derivatives that may exhibit different biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The compound may modulate enzyme activity or receptor signaling pathways, contributing to its pharmacological effects. For instance, it has been noted that compounds with similar structures can inhibit sodium-dependent glucose cotransporters (SGLT), suggesting potential applications in diabetes management .

Biological Activity and Applications

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest it may possess antimicrobial effects, potentially making it useful in treating infections.
  • Anticancer Potential : Similar compounds have shown promise in cancer research, particularly in inducing apoptosis in cancer cell lines .
  • Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Anticancer Activity :
    • A study demonstrated that analogs of this compound could induce cell death in various cancer cell lines, including LNCaP (prostate cancer) and HepG2 (liver cancer). The mechanism involved the activation of apoptotic pathways, highlighting its potential as an anticancer agent .
  • Enzyme Inhibition :
    • Research into structurally similar compounds revealed their ability to inhibit key enzymes involved in metabolic pathways, suggesting that this compound may also exhibit similar inhibitory effects on target enzymes like ACC (acetyl-CoA carboxylase), which is crucial for fatty acid metabolism .
  • Neuroprotective Studies :
    • Investigations into neuroprotective properties have shown that certain derivatives can protect neuronal cells from oxidative stress, indicating potential therapeutic applications for neurodegenerative conditions .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructureBiological Activity
4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)anilineSimilar structure with an amine groupAntimicrobial and anticancer properties
3-Bromo-4-(2-(pyrrolidin-1-yl)ethoxy)benzoic acidContains a carboxylic acid groupPotential anti-inflammatory effects
3-Bromo-4-(2-(pyrrolidin-1-yl)ethoxy)benzyl alcoholAlcohol instead of aldehydeNeuroprotective effects

This table illustrates how variations in functional groups can influence the biological activity of related compounds.

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-4-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves nucleophilic substitution or etherification reactions. For example, substituted benzaldehydes can react with brominated intermediates under reflux conditions. A modified procedure involves refluxing 4-hydroxy-3-methoxybenzaldehyde with brominated phenacyl bromide in ethanol for 20 hours, yielding 46.3% after recrystallization (ethanol:water, 1:1) . Adjusting molar ratios of reactants (e.g., 1:1 stoichiometry) and using glacial acetic acid as a catalyst can enhance reaction efficiency . Solvent choice (e.g., absolute ethanol vs. acetone) significantly impacts purity and yield; polar aprotic solvents may improve solubility of intermediates .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Due to uncharacterized toxicological properties , strict safety measures are essential:
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation exposure.
  • First Aid : For skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
  • Storage : Keep in a cool, dry place away from oxidizing agents, with secondary containment to prevent spills.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • FT-IR : Identify functional groups (e.g., aldehyde C=O stretch at ~1689 cm⁻¹, ether C-O at ~1226 cm⁻¹) .
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to resolve structural features. For instance, the aldehyde proton appears as a singlet at δ 9.85 ppm, while the pyrrolidinyl ethyloxy group shows methylene protons at δ 3.95–5.39 ppm .
  • GC-MS : Confirm molecular weight (e.g., m/z 350 for related brominated benzaldehydes) and purity (>90%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :
  • Multi-Technique Validation : Cross-validate 1H^1H-NMR peaks with 13C^{13}C-NMR and DEPT-135 to distinguish CH3_3, CH2_2, and quaternary carbons. For example, aromatic carbons in brominated benzaldehydes appear between δ 109–133 ppm .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to confirm assignments .
  • 2D-NMR : Use HSQC and HMBC to correlate proton-carbon couplings, especially for overlapping signals in the pyrrolidinyl ethyloxy moiety .

Q. What strategies optimize reaction yields during scale-up synthesis?

  • Methodological Answer :
  • Solvent Optimization : Replace ethanol with DMF or THF to enhance solubility of bulky intermediates (e.g., brominated phenacyl derivatives) .
  • Catalyst Screening : Test bases like K2_2CO3_3 or Cs2_2CO3_3 to improve etherification efficiency .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) instead of recrystallization for higher recovery of polar intermediates .

Q. How can biological activity assays be designed to evaluate this compound’s pharmacological potential?

  • Methodological Answer :
  • Antimicrobial Testing : Follow agar diffusion methods. Prepare compound solutions (1250–10,000 ppm) in DMSO, add to wells in pathogen-inoculated agar plates, and measure inhibition zones after 24-hour incubation at 37°C. Use tetracycline (100 ppm) as a positive control .
  • Cytotoxicity Screening : Employ MTT assays on human cell lines (e.g., HEK293) to assess IC50_{50} values. Compare with reference compounds like doxorubicin.
  • Enzyme Inhibition Studies : Test against target enzymes (e.g., kinases) using fluorescence-based assays. Monitor activity via quenching of labeled substrates .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity data across studies?

  • Methodological Answer :
  • Standardize Assay Conditions : Control variables like solvent (DMSO concentration ≤1%), pH, and incubation time.
  • Dose-Response Curves : Perform triplicate experiments with serial dilutions to ensure reproducibility.
  • Statistical Validation : Use ANOVA or Student’s t-test to confirm significance (p < 0.05) between test and control groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.